2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide
Description
2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide is a synthetic organic compound characterized by a 2-chloro-4-nitrophenyl group linked via an amino bridge to an N-isopropylacetamide moiety. Its molecular formula is C₁₁H₁₃ClN₃O₃, with a molecular weight of 294.70 g/mol. The compound’s structure combines electron-withdrawing groups (chloro and nitro) on the aromatic ring with a lipophilic isopropyl group, making it a candidate for diverse chemical and biological applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C11H14ClN3O3 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-(2-chloro-4-nitroanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H14ClN3O3/c1-7(2)14-11(16)6-13-10-4-3-8(15(17)18)5-9(10)12/h3-5,7,13H,6H2,1-2H3,(H,14,16) |
InChI Key |
LRWQOMOQCRKOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide typically involves the reaction of 2-chloro-4-nitroaniline with isopropylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The amino group can participate in acylation or alkylation reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-((2-Chloro-4-aminophenyl)amino)-N-isopropylacetamide, while substitution of the chloro group can produce various derivatives with different functional groups.
Scientific Research Applications
2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Impact of Substituents on Properties and Activity
Aromatic Ring Substitutions
- Nitro Group Position: The 4-nitro substitution in the target compound (vs. 2-nitro in N-Isopropyl-2-((2-nitrophenyl)amino)acetamide ) creates a para-directing effect, stabilizing negative charge delocalization. This enhances electrophilic character, improving interactions with nucleophilic enzyme active sites .
Acetamide Modifications
- Cyclopropyl’s ring strain may enhance binding specificity in sterically constrained pockets .
- Functional Group Replacements: Replacing the aminoacetamide with a cyanoacetamide (as in N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide ) introduces a strong electron-withdrawing group, increasing reactivity but possibly reducing metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
